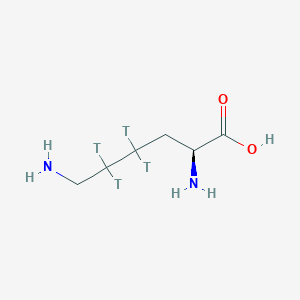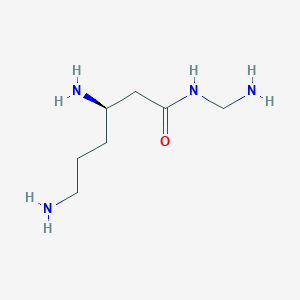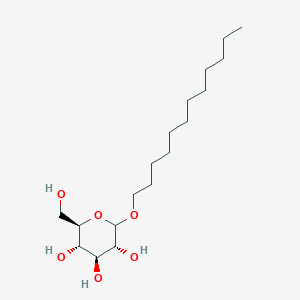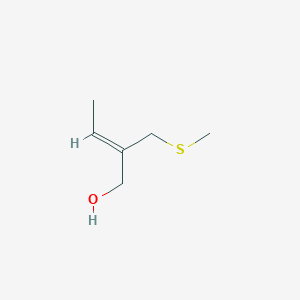
Ciclo-oct-4-enol
Descripción general
Descripción
Cyclooct-4-enol, also known as cyclooctene alcohol, is a versatile and important chemical compound, which has been used in a variety of industrial and research applications. It is a cyclic ether with a molecular formula of C8H14O, and is a colorless, water-soluble liquid. Cyclooct-4-enol has been used in the synthesis of a number of compounds, as well as in the preparation of polymers and other materials. In addition, it has also been studied for its biological properties, and its potential use in pharmaceuticals.
Aplicaciones Científicas De Investigación
Sustrato de la Farnesiltransferasa Proteica (PFTasa)
El Ciclo-oct-4-enol puede utilizarse en la síntesis de varios pasos del difosfato de geranilo trans-ciclo-octeno . Este es un nuevo sustrato de farnesiltransferasa proteica (PFTasa) que contiene un anillo tenso que se puede utilizar en tecnologías de modificación sitioespecífica . La PFTasa es una enzima que desempeña un papel crucial en la modificación postraduccional de las proteínas, y esta aplicación del this compound podría ser significativa en el campo de la ingeniería de proteínas y el descubrimiento de fármacos.
Química del clic
El this compound es un derivado de ciclo-octeno que es útil en reacciones de cicloadición con 1,2,4,5-tetrazinas de química del clic sin cobre promovidas por tensión . Este ciclo-octeno reaccionará con compuestos o biomoléculas funcionalizados con tetrazina sin necesidad de un catalizador para dar lugar a un enlace covalente estable .
Etiquetado Biológico e Imagenología
La ciclo-adición de Diels-Alder con demanda inversa de electrones 4+2 entre trans-ciclo-octeno y tetrazinas es la tecnología de ligación compatible con la biología más rápida que se ha informado . Ha tenido muchas aplicaciones en el etiquetado biológico y la imagenología . Esto hace que el this compound sea una herramienta valiosa en el campo de la bioquímica y la biología molecular.
Investigación en Proteómica
El this compound también se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura, las interacciones y las modificaciones de las proteínas.
Síntesis de Otros Compuestos
El this compound se puede utilizar como material de partida o intermedio en la síntesis de otros compuestos químicos . Por ejemplo, se puede utilizar en la síntesis del (E)-Carbonato de ciclo-oct-4-enilo 2,5-dioxo-1-pirrolidinilo .
Mecanismo De Acción
Target of Action
Cyclooct-4-enol primarily targets indoleamine 2,3-dioxygenase (IDO1) . IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. It is involved in various physiological and pathological processes, including immune response regulation and cancer progression.
Mode of Action
Cyclooct-4-enol interacts with its target, IDO1, through a strain-promoted copper-free click chemistry cycloaddition reaction with 1,2,4,5-tetrazines . The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported .
Pharmacokinetics
Itshydroxyl functional group suggests potential for hydrogen bonding, which could influence its absorption and distribution characteristics
Result of Action
The molecular and cellular effects of Cyclooct-4-enol’s action primarily involve the visualization of IDO1 and the measurement of the binding affinities of small molecule inhibitors to IDO1 in cells . This allows for the study of drug-target interactions in live cells and relevant disease models .
Action Environment
Given that it is avolatile liquid , factors such as temperature and pH could potentially influence its stability and reactivity
Safety and Hazards
Cyclooct-4-enol is slightly volatile at room temperature and has a pungent odor . It is recommended to avoid contact with skin and eyes, and to wear appropriate personal protective equipment, such as gloves and goggles . If swallowed or inhaled, seek medical attention immediately . It should be stored away from fire and oxidizing agents, with containers kept sealed, dry, and stored in a cool place .
Direcciones Futuras
Cyclooct-4-enol holds significant importance within the chemical and pharmaceutical sectors . It may be used in the multi-step synthesis of trans-cyclooctene geranyl diphosphate, a novel strained-ring containing protein farnesyltransferase (PFTase) substrate that can be used in site-specific modification technologies . The future of Cyclooct-4-enol lies in its potential applications in biosciences, drug discovery, and material science .
Análisis Bioquímico
Biochemical Properties
Cyclooct-4-enol plays a significant role in biochemical reactions, particularly in the field of bioorthogonal chemistry . It reacts with tetrazine functionalized compounds or biomolecules without the need for a catalyst, resulting in a stable covalent linkage . This reaction is part of the inverse electron demand Diels–Alder cycloaddition, which is the fastest biologically compatible ligation technology reported and has had many applications in biological labeling and imaging .
Cellular Effects
The cellular effects of Cyclooct-4-enol are primarily observed through its interactions with other biomolecules. For instance, it has been conjugated to biomolecules, typically antibodies, via functionalization with electrophilic linkers . This allows for the precise labeling and manipulation of these biomolecules, enabling researchers to study their function and interactions within the cell .
Molecular Mechanism
At the molecular level, Cyclooct-4-enol exerts its effects through binding interactions with biomolecules. It is involved in the inverse electron demand Diels–Alder (IEDDA) reaction with dienophiles . This reaction is characterized by its rapid kinetics and unique fluorescence properties, making it a valuable tool in chemical biology applications .
Temporal Effects in Laboratory Settings
Over time, Cyclooct-4-enol exhibits stability in laboratory settings. It is synthesized through a photochemical procedure that involves the isomerization of cis-cyclooct-4-enol to trans-cyclooct-4-enol . This process is carried out using a low-cost flow photoreactor, which ensures the compound’s stability and reactivity .
Metabolic Pathways
Cyclooct-4-enol is involved in the tetrazine ligation process, a key metabolic pathway in bioorthogonal chemistry . This pathway is characterized by the reaction between 1,2,4,5-tetrazines and trans-cyclooctenes, resulting in a rapid and selective “click” ligation process .
Transport and Distribution
The transport and distribution of Cyclooct-4-enol within cells and tissues are facilitated by its reactivity and ability to form stable covalent linkages with biomolecules
Subcellular Localization
The subcellular localization of Cyclooct-4-enol is largely dependent on the biomolecules it is conjugated to. For instance, when conjugated to antibodies, it can be directed to specific compartments or organelles within the cell
Propiedades
IUPAC Name |
(4Z)-cyclooct-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316411 | |
| Record name | 4-Cycloocten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4277-34-3, 85081-69-2 | |
| Record name | 4-Cycloocten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooct-4-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4277-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cycloocten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooct-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 85081-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)



![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)






